N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
Description
The compound N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide features a fused imidazo[2,1-b][1,3]thiazole core substituted with a 3-nitrophenyl group at position 6, a methyl group at position 3, and a carboxamide-linked 3-chloro-4-fluorophenyl moiety. This structure combines electron-withdrawing substituents (nitro, chloro, fluoro) that may enhance binding to hydrophobic pockets in biological targets while influencing electronic properties.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN4O3S/c1-10-17(18(26)22-12-5-6-15(21)14(20)8-12)29-19-23-16(9-24(10)19)11-3-2-4-13(7-11)25(27)28/h2-9H,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PALHWAAONKQEIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound characterized by its unique heterocyclic structure. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases. This article aims to explore the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H12ClFN4O3S
- Molecular Weight : 430.8 g/mol
- CAS Number : 1005300-90-2
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can disrupt cancer cell proliferation and survival.
- Receptor Modulation : It can interact with various receptors, modulating their activity and subsequently affecting cellular signaling pathways.
- DNA Interaction : The compound may bind to DNA or RNA, interfering with replication and transcription processes essential for cell division.
Anticancer Activity
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit significant anticancer properties. For instance:
- A study reported that imidazo[2,1-b][1,3]thiazole derivatives demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methyl at specific positions increased the cytotoxicity (IC50 values ranging from 1.61 to 3.30 µM) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In vitro studies showed that related thiazole derivatives exhibited potent activity against Mycobacterium tuberculosis, with IC50 values as low as 2.32 µM .
- Comparative studies highlighted that certain derivatives showed enhanced activity against drug-resistant strains of Staphylococcus aureus and Candida species .
Study on Anticancer Effects
A detailed investigation into the anticancer effects of imidazo[2,1-b][1,3]thiazole derivatives was conducted using various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MDA-MB-231 | 3.30 | Apoptosis induction |
| Compound B | HeLa | 2.50 | Cell cycle arrest |
| Compound C | A549 | 4.10 | Inhibition of DNA synthesis |
This table illustrates the varying degrees of effectiveness across different cell lines, suggesting a structure-activity relationship that warrants further exploration.
Study on Antimicrobial Properties
In another study focusing on antimicrobial activity:
| Compound | Target Organism | MIC (µg/mL) | Observations |
|---|---|---|---|
| Compound D | M. tuberculosis | 2.32 | Selective inhibition |
| Compound E | S. aureus | 8–32 | Resistance observed |
| Compound F | C. auris | <10 | High efficacy |
These findings demonstrate the potential of imidazo[2,1-b][1,3]thiazole derivatives as promising candidates for treating resistant infections.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of N-(3-chloro-4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide in cancer treatment. Compounds with similar imidazo-thiazole structures have demonstrated significant cytotoxic effects against various cancer cell lines:
- HepG2 (Liver Cancer) : Exhibited promising cytotoxicity with IC50 values indicating effective inhibition.
- MDA-MB-231 (Breast Cancer) : Demonstrated an IC50 of 1.4 μM, outperforming standard treatments like sorafenib (IC50 = 5.2 μM) .
The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. The imidazo-thiazole scaffold is known for its activity against various bacterial strains:
- Gram-positive and Gram-negative Bacteria : Preliminary studies indicated effectiveness against Staphylococcus aureus and Escherichia coli.
- Fungal Infections : Some derivatives have also been tested for antifungal activity, although results are less conclusive compared to bacterial studies .
Case Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 breast cancer cells, the compound was administered at varying concentrations. Results indicated a dose-dependent response with significant apoptosis observed at higher concentrations. Molecular docking studies further supported the hypothesis that the compound binds effectively to key proteins involved in tumor growth .
Case Study 2: Antimicrobial Testing
Another study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The compound was tested using the broth microdilution method, showing promising results with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
Electron-Withdrawing vs. Electron-Donating Groups
- N-(3,4-dimethoxyphenyl) Analogue (): Substitution with 3,4-dimethoxyphenyl replaces chloro/fluoro with methoxy groups, increasing electron density and lipophilicity. This may alter pharmacokinetics (e.g., solubility, membrane permeability) .
Heteroaromatic Substitutions
- Pyridinylmethyl Derivatives ():
- N-[(Pyridin-2-yl)methyl] : Introduces a basic nitrogen atom, improving water solubility and enabling hydrogen bonding. The pyridine ring’s position may influence interactions with charged residues in targets .
- N-[(Pyridin-3-yl)methyl] : Positional isomerism of the pyridine nitrogen could modulate electronic effects or steric hindrance .
Core Structure Modifications
Molecular Properties
Industrial and Research Relevance
- Patents (): Processes for imidazothiazole derivatives highlight industrial interest in this scaffold for drug development, particularly in oncology and antiparasitics .
- Pharmacokinetic Optimization : Substituent engineering (e.g., methoxy for solubility, chloro/fluoro for binding) reflects strategies to balance potency and bioavailability .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of imidazo[2,1-b]thiazole derivatives typically involves multi-step reactions. For example, a three-component reaction using substituted phenylglyoxal, aniline derivatives, and aminothiazole precursors can yield the core structure (see Table 1 in for condition optimization). Key parameters include solvent choice (e.g., acetonitrile or DMF), temperature (reflux conditions at 80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Purification via column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) is critical for isolating the product with >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve substituent positions (e.g., distinguishing chloro/fluoro-phenyl groups and nitrophenyl orientation). Integration ratios confirm stoichiometry .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., m/z peaks corresponding to [M+H]⁺ ions) .
- HPLC-PDA : Reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 254 nm assess purity (>98% required for pharmacological assays) .
Q. How can structure-activity relationships (SAR) guide the modification of substituents to enhance bioactivity?
- Methodological Answer :
- Replace the 3-nitrophenyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve metabolic stability .
- Modify the 3-methyl group on the imidazo-thiazole core to bulkier alkyl chains (e.g., isopropyl) to evaluate steric effects on target binding .
- Use in vitro assays (e.g., enzyme inhibition or cell viability tests) to correlate substituent changes with activity trends .
Advanced Research Questions
Q. How can conflicting data on reaction yields or bioactivity be resolved through experimental redesign?
- Methodological Answer :
- Yield discrepancies : Replicate reactions under inert atmospheres (N₂/Ar) to exclude moisture/oxygen interference. Use high-purity reagents (e.g., ≥99% phenylglyoxal) and monitor reaction progress via TLC or in situ FTIR .
- Bioactivity variability : Standardize assay conditions (e.g., cell passage number, serum-free media) and validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic IC₅₀) .
Q. What computational strategies can predict synthetic pathways or biological targets for this compound?
- Methodological Answer :
- Reaction pathway prediction : Use density functional theory (DFT) to model transition states and identify rate-limiting steps. Software like Gaussian or ORCA optimizes solvent effects and catalytic cycles .
- Target identification : Perform molecular docking (AutoDock Vina, Schrödinger) against protein databases (PDB) to prioritize kinases or oxidoreductases as potential targets. Validate with molecular dynamics simulations (NAMD/GROMACS) .
Q. How can metabolic stability and toxicity profiles be assessed preclinically?
- Methodological Answer :
- Metabolic assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Identify metabolites using high-resolution tandem MS .
- Toxicity screening : Use zebrafish embryos or primary hepatocytes to assess acute toxicity (LC₅₀/IC₅₀). Measure reactive oxygen species (ROS) generation and mitochondrial membrane potential (JC-1 staining) .
Q. What strategies mitigate degradation during long-term storage or under physiological conditions?
- Methodological Answer :
- Lyophilization : Store as a lyophilized powder at -80°C under argon to prevent hydrolysis of the carboxamide group .
- Excipient screening : Co-formulate with cyclodextrins or polyethylene glycol (PEG) to enhance aqueous solubility and reduce aggregation .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer :
- Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies to ensure accurate ligand-protein interactions .
- Validate false negatives/positives by testing analogs with minor structural changes (e.g., nitro → cyano substitution) .
Q. Why do synthetic yields vary significantly across labs, and how can reproducibility be ensured?
- Methodological Answer :
- Standardize reagent sources (e.g., Sigma-Aldridge for aryl halides) and equipment (e.g., calibrated heating mantles).
- Publish detailed protocols with step-by-step troubleshooting (e.g., inert gas purging duration, stirring rates) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
